Bunaftine vs. Disopyramide: Differential Absolute Refractory Period Prolongation and Non-Monotonic APD Response
In guinea pig ventricular muscle preparations, Bunaftine produced a unique non-monotonic effect on action potential duration (APD): significant APD50 and APD90 prolongation was observed at 1 and 5 mg/L, but no change occurred at 10 mg/L. In contrast, Disopyramide did not exhibit this concentration-dependent reversal. Furthermore, Bunaftine prolonged absolute refractory period (ARP) dose-dependently, reaching 177% of control at 10 mg/L, whereas Disopyramide did not significantly prolong ARP. The ARP/APD90 ratio was significantly increased by Bunaftine but not by Disopyramide [1].
| Evidence Dimension | Absolute Refractory Period (ARP) prolongation at 10 mg/L |
|---|---|
| Target Compound Data | 177% of control |
| Comparator Or Baseline | Disopyramide: No significant ARP prolongation |
| Quantified Difference | Bunaftine increased ARP by 77% vs. no effect from Disopyramide |
| Conditions | Guinea pig ventricular muscle preparations, glass microelectrode technique, 1-10 mg/L |
Why This Matters
This differential ARP modulation predicts distinct antiarrhythmic efficacy in re-entry tachycardia models, making Bunaftine a more appropriate tool for studying ARP-dependent mechanisms.
- [1] Kimura T, Nakazawa M, Imai S. Electrophysiological effects of bunaftine, an antiarrhythmic drug, on action potential characteristics in ventricular muscle preparations. Nihon Yakurigaku Zasshi. 1986 Jul;88(1):1-7. doi:10.1254/fpj.88.1. View Source
